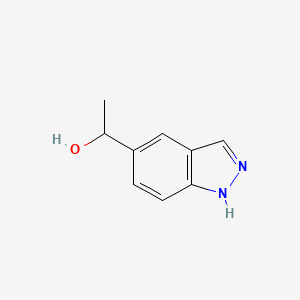

1-(1H-Indazol-5-yl)ethanol

Description

Properties

IUPAC Name |

1-(1H-indazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-6,12H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCUUTINQNRDEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NN=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743510 |

Source

|

| Record name | 1-(1H-Indazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181820-37-1 |

Source

|

| Record name | 1-(1H-Indazol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1-(1H-indazol-5-yl)ethanol"

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1H-indazol-5-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 1-(1H-indazol-5-yl)ethanol, a valuable chiral building block for drug discovery programs. We will explore the strategic rationale behind the chosen synthetic pathway, deliver a robust, step-by-step protocol for its execution via a Grignard reaction, and present a multi-technique approach for its unambiguous structural elucidation and purity assessment. This document is designed to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures for professionals in chemical synthesis and drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a prominent feature in numerous pharmacologically active compounds.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Indazole derivatives have demonstrated a vast spectrum of therapeutic applications, including roles as potent kinase inhibitors in oncology (e.g., Axitinib, Pazopanib), anti-inflammatory agents, and antiemetics (e.g., Granisetron).[1][4][5]

The molecule 1-(1H-indazol-5-yl)ethanol is a particularly useful synthetic intermediate. As a chiral secondary alcohol, it provides a key handle for introducing stereospecificity and for further functionalization, making it an attractive precursor for constructing more complex molecules in lead optimization campaigns. This guide focuses on a reliable and scalable method to produce this compound with high fidelity.

Synthetic Strategy and Retrosynthesis

The primary objective is the efficient construction of the target secondary alcohol. A retrosynthetic analysis reveals two principal disconnection approaches.

Caption: Retrosynthetic analysis of 1-(1H-indazol-5-yl)ethanol.

Strategic Choice: While both routes are viable, the Grignard addition to 1H-indazole-5-carbaldehyde (Approach 1) is selected as the primary method for this guide.

-

Causality behind the choice: This approach is highly convergent and utilizes a commercially available or readily synthesized starting aldehyde.[6] It directly establishes the desired carbon skeleton and the alcohol functionality in a single, well-understood transformation.[7] The alternative, reduction of the corresponding ketone, requires an additional synthetic step (acylation or Friedel-Crafts to prepare the ketone), making it less efficient for direct access.

Synthesis of 1-(1H-indazol-5-yl)ethanol via Grignard Reaction

This protocol details the addition of methylmagnesium bromide to 1H-indazole-5-carbaldehyde. A critical consideration in this reaction is the presence of the acidic N-H proton on the indazole ring (pKa ≈ 14). This proton will react irreversibly with the Grignard reagent.[7] Therefore, the protocol employs an excess of the Grignard reagent to ensure both deprotonation of the indazole nitrogen and subsequent nucleophilic addition to the aldehyde carbonyl.

Caption: Experimental workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| 1H-Indazole-5-carbaldehyde | >97% Purity | Ensure it is dry before use. |

| Methylmagnesium bromide (CH₃MgBr) | 3.0 M in Diethyl Ether | An organometallic reagent; handle under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous, >99.8% | Use freshly distilled or from a solvent system. |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying the organic layer. |

| Silica Gel | 230-400 mesh | For column chromatography. |

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-indazole-5-carbaldehyde (1.46 g, 10.0 mmol).

-

Dissolution: Add anhydrous THF (40 mL) via syringe and stir until the solid is fully dissolved.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in Et₂O, 7.3 mL, 22.0 mmol, 2.2 equivalents) dropwise via syringe over 15 minutes.

-

Expert Insight: The initial equivalent of Grignard reagent deprotonates the indazole N-H, forming a magnesium salt. The subsequent 1.2 equivalents are for the nucleophilic addition to the aldehyde. Using a slight excess ensures the reaction goes to completion. Bubbling may be observed during the initial addition as methane gas is evolved.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution (20 mL) to quench the excess Grignard reagent and the resulting alkoxide.

-

Trustworthiness Note: This step is exothermic. A slow, controlled addition is crucial to prevent a dangerous temperature increase.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (saturated aq. NaCl, 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(1H-indazol-5-yl)ethanol as a solid or viscous oil.

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. Spectra should be recorded in a solvent like DMSO-d₆ or CDCl₃.[8][9]

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton Assignment | Approx. δ (ppm) | Multiplicity | J (Hz) | Integration | Notes |

| NH (Indazole, 1-position) | ~13.0 | br s | - | 1H | Broad, exchangeable with D₂O. Chemical shift is concentration-dependent. |

| H-3 (Indazole) | ~8.05 | s | - | 1H | Singlet, characteristic of the C3-proton of the indazole ring. |

| H-4 (Indazole) | ~7.80 | s | - | 1H | Often appears as a sharp singlet or narrow doublet. |

| H-7 (Indazole) | ~7.55 | d | ~8.6 | 1H | Doublet, ortho coupling to H-6. |

| H-6 (Indazole) | ~7.30 | dd | ~8.6, 1.5 | 1H | Doublet of doublets, ortho to H-7 and meta to H-4. |

| OH (Ethanol) | ~5.20 | d | ~4.5 | 1H | Doublet, couples with the methine proton. Exchangeable with D₂O. |

| CH (OH) (Ethanol) | ~4.85 | q | ~6.5 | 1H | Quartet, coupled to the methyl protons and the hydroxyl proton. |

| CH ₃ (Ethanol) | ~1.40 | d | ~6.5 | 3H | Doublet, coupled to the methine proton. |

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

| Carbon Assignment | Approx. δ (ppm) | Notes |

| C-7a (bridgehead) | ~140.5 | Fused to the benzene ring. |

| C-5 (ipso- to ethanol) | ~139.0 | Carbon bearing the ethanol substituent. |

| C-3a (bridgehead) | ~134.0 | Fused to the pyrazole ring. |

| C-3 | ~123.0 | |

| C-6 | ~121.0 | |

| C-7 | ~118.0 | |

| C-4 | ~109.5 | |

| C H(OH) (Ethanol) | ~68.0 | The alcohol-bearing carbon. |

| C H₃ (Ethanol) | ~25.5 | The terminal methyl group. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the molecular formula.

-

Molecular Formula: C₉H₁₀N₂O

-

Exact Mass: 162.0793

-

Expected [M+H]⁺: 163.0866

-

Expected [M+Na]⁺: 185.0685

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reverse-phase C18 column is typically suitable.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Expected Result | A single major peak with >95% purity by area percentage. |

Conclusion

This guide has detailed a robust and scientifically sound methodology for the synthesis of 1-(1H-indazol-5-yl)ethanol. By employing a Grignard reaction with 1H-indazole-5-carbaldehyde, the target molecule can be accessed efficiently. The rationale for key experimental choices, such as the use of excess Grignard reagent to counteract the acidic N-H proton, has been explained to ensure procedural success. Furthermore, a comprehensive analytical workflow, including NMR, MS, and HPLC, has been provided to allow for the unequivocal confirmation of the product's structure and the rigorous assessment of its purity. This protocol serves as a complete resource for researchers requiring this valuable building block for applications in medicinal chemistry and drug discovery.

References

- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Alam, M. M. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Archives of Organic and Inorganic Chemical Sciences.

- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Various Authors. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.

- Various Authors. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Supporting Information for the synthesis of 1H-Indazole. (2007). Wiley-VCH.

- Cailly, T., et al. (2018).

- Jirgensons, A., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances.

- 1H-Indazole-5-carbaldehyde. Chem-Impex.

- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Mary, Y. S., et al. (2014). Structure and Vibrational Studies of 1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Journal of Chemistry.

- Wang, G., et al. (2020).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. wiley-vch.de [wiley-vch.de]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Introduction: The Significance of the Indazole Scaffold and the Role of Physicochemical Profiling

An In-depth Technical Guide to the Physicochemical Characterization of 1-(1H-indazol-5-yl)ethanol

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold."[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to potent kinase inhibition.[2][3][4] The pharmacological versatility of the indazole ring system stems from its unique electronic properties and its capacity for diverse functionalization, enabling fine-tuning of molecular interactions with biological targets.[1][2]

As drug development pipelines advance, the early and accurate characterization of lead compounds becomes paramount. Physicochemical properties such as solubility, acidity (pKa), and lipophilicity (logP/logD) are not mere data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. These parameters govern absorption, distribution, metabolism, and excretion (ADME), directly influencing bioavailability, efficacy, and potential toxicity.[5]

This guide focuses on 1-(1H-indazol-5-yl)ethanol (CAS: 181820-37-1), a representative indazole derivative. Due to the nascent state of publicly available experimental data for this specific molecule, this document serves as both a repository of known information and, more critically, a methodological whitepaper. We will detail the field-proven, authoritative protocols for determining its core physicochemical properties. The causality behind each experimental choice will be explained, providing researchers and drug development professionals with a robust framework for characterizing this and other novel indazole-based entities.

Molecular Identity and Core Attributes

Confirming the identity and fundamental properties of a compound is the foundational step upon which all subsequent characterization rests.

Chemical Structure:

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 181820-37-1 | [6] |

| Molecular Formula | C₉H₁₀N₂O | [6] |

| Molecular Weight | 162.19 g/mol | [6] |

| Predicted Boiling Point | 416.7±30.0 °C | [6] |

The Workflow of Physicochemical Characterization

A systematic approach is essential for generating reliable and reproducible physicochemical data. The following workflow outlines the logical progression of experiments, from initial compound verification to the determination of key ADME-related properties.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical factor influencing drug dissolution and absorption.[5] Poor solubility is a leading cause of failure in drug development. We will describe the gold-standard "shake-flask" method for determining thermodynamic equilibrium solubility.[7][8]

Causality and Importance

The shake-flask method is designed to measure thermodynamic solubility, which represents the true equilibrium saturation point of a compound in a solvent.[7] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the rate of dissolution and precipitation.[5][7] For drug development, thermodynamic solubility provides a more accurate and reliable baseline for formulation strategies.[5] The choice of pH 7.4 buffer is crucial as it mimics physiological pH in the blood and many tissues.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-(1H-indazol-5-yl)ethanol in a physiologically relevant buffer (pH 7.4).

Materials:

-

1-(1H-indazol-5-yl)ethanol (purity >95%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 1-(1H-indazol-5-yl)ethanol to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7][8]

-

Solvent Addition: Add a precise volume of pH 7.4 PBS to the vial.

-

Equilibration: Secure the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a minimum of 24-48 hours. This extended time is critical to ensure that the system reaches thermodynamic equilibrium.[8][9]

-

Phase Separation: Allow the suspension to settle for a short period. Then, centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot from the supernatant. It is crucial to avoid disturbing the solid pellet.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is vital to prevent artificially high concentration readings.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the buffer with known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated HPLC-UV method.

-

Construct a calibration curve from the standards and determine the concentration of the compound in the saturated sample.

-

Data Presentation

The results should be summarized in a clear, concise table.

Table 2: Solubility Data for 1-(1H-indazol-5-yl)ethanol

| Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For 1-(1H-indazol-5-yl)ethanol, the indazole ring contains both a weakly acidic N-H proton and a weakly basic pyrazole nitrogen. Determining the pKa is essential for predicting solubility, absorption, and receptor binding across different pH environments in the body. Potentiometric titration is a highly precise and widely used method for this determination.[10][11][12]

Causality and Importance

The ionization state of a drug profoundly affects its properties. The charged (ionized) form is typically more water-soluble, while the neutral (un-ionized) form is more lipid-soluble and thus more likely to permeate cell membranes. Knowing the pKa allows for the prediction of the ionization state in the stomach (low pH), intestine (varied pH), and blood (pH ~7.4).

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa value(s) of 1-(1H-indazol-5-yl)ethanol.

Materials:

-

1-(1H-indazol-5-yl)ethanol

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (KCl) for maintaining ionic strength

-

Co-solvent (e.g., methanol or DMSO) if solubility is low

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl).[10] If solubility is an issue, a co-solvent can be used, but the pKa must then be extrapolated back to a 0% co-solvent environment.[12]

-

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[10]

-

Titration: Place the solution in a reaction vessel with the pH electrode immersed. Titrate the solution stepwise with standardized acid (to find basic pKa) or base (to find acidic pKa), recording the pH after each addition.[10]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point on a derivative plot.[10]

Data Presentation

Table 3: pKa Data for 1-(1H-indazol-5-yl)ethanol

| pKa | Value | Assignment |

| pKa₁ (Basic) | Experimental Value | Pyrazole nitrogen protonation |

| pKa₂ (Acidic) | Experimental Value | Pyrrole N-H deprotonation |

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is typically quantified as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for an ionizable species at a specific pH. The shake-flask method using an n-octanol/water system is the benchmark for this measurement.[13][14]

Causality and Importance

The n-octanol phase is chosen as a surrogate for the lipid bilayer of cell membranes. A logP/logD value in the optimal range (typically 1-3 for oral drugs) suggests good absorption and distribution.[15] Values that are too low may result in poor membrane permeability, while values that are too high can lead to poor aqueous solubility and high metabolic turnover. As 1-(1H-indazol-5-yl)ethanol is ionizable, determining its logD at pH 7.4 is more physiologically relevant than its logP.

Experimental Protocol: Shake-Flask Method

Objective: To determine the logD of 1-(1H-indazol-5-yl)ethanol at pH 7.4.

Materials:

-

1-(1H-indazol-5-yl)ethanol

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials, orbital shaker, centrifuge, HPLC-UV system as described in Section 3.2

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with pH 7.4 PBS and the PBS with n-octanol by shaking them together for 24 hours and then separating the layers. This step is critical to prevent volume changes during the experiment.[14][16]

-

Partitioning: Add a known amount of the compound to a vial containing precise volumes of the pre-saturated n-octanol and pre-saturated PBS.

-

Equilibration: Shake the vial vigorously for several hours (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

Sampling and Quantification: Carefully take an aliquot from both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The logD is calculated using the following formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Data Presentation

Table 4: Lipophilicity Data for 1-(1H-indazol-5-yl)ethanol

| Parameter | pH | Value |

| logD | 7.4 | Experimental Value |

| logP | N/A | Calculated/Predicted Value |

Conclusion

The physicochemical properties of 1-(1H-indazol-5-yl)ethanol, and indeed any drug candidate, are fundamental to its potential success. While specific experimental values for this molecule are not yet widely published, the robust, validated protocols detailed in this guide—the shake-flask method for solubility and logD, and potentiometric titration for pKa—provide a clear and authoritative pathway for their determination. By understanding the causality behind these experimental designs, researchers can generate high-quality, reliable data that is essential for making informed decisions in the complex process of drug discovery and development. This framework ensures that the foundational characterization of promising molecules like 1-(1H-indazol-5-yl)ethanol is built on a bedrock of scientific integrity.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents. [Link]

-

Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. (2024). NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Medicinal Chemistry. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Development of Methods for the Determination of pKa Values. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

LogP / LogD shake-flask method. (2019). protocols.io. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. [Link]

-

pH measurement and determination of pKa value. (2023). Chemistry LibreTexts. [Link]

-

solubility experimental methods.pptx. (2018). SlideShare. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Shake Flask logK. (2017). Lokey Lab Protocols. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. PubChem. [Link]

-

1H-Indazol-5-amine. PubChem. [Link]

-

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. PubChem. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2013). The Journal of Organic Chemistry. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. 1-(1H-indazol-5-yl)ethanol | 181820-37-1 [amp.chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

A Technical Guide to the Spectroscopic Characterization of 1-(1H-indazol-5-yl)ethanol

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectral characteristics of 1-(1H-indazol-5-yl)ethanol, a heterocyclic alcohol of interest in medicinal and chemical research. Indazole derivatives are well-established pharmacophores, and precise structural elucidation is paramount for drug development and molecular studies.[1] While a complete set of publicly available experimental spectra for this specific molecule is not available, this document serves as an expert-level predictive guide. By synthesizing foundational spectroscopic principles with published data from closely analogous structures, we will establish the expected spectral fingerprint of 1-(1H-indazol-5-yl)ethanol across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, or analysis of novel indazole-containing compounds.

Molecular Structure and Spectroscopic Overview

The structural confirmation of a synthesized molecule like 1-(1H-indazol-5-yl)ethanol relies on the convergent validation from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create an unambiguous chemical portrait.

-

Nuclear Magnetic Resonance (NMR): Provides the most detailed structural information, revealing the chemical environment, connectivity, and count of hydrogen (¹H) and carbon (¹³C) atoms. It is the definitive tool for mapping the carbon-hydrogen framework and confirming isomerism.

-

Infrared (IR) Spectroscopy: Serves as a rapid and effective method for identifying the functional groups present in the molecule. For the target compound, this includes the alcohol (-OH), the secondary amine (-NH of the indazole), aromatic C-H, and aliphatic C-H bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. This technique confirms the elemental composition and helps to piece together the molecular structure.

The structure and IUPAC numbering for 1-(1H-indazol-5-yl)ethanol are presented below.

Caption: IUPAC numbering of the 1-(1H-indazol-5-yl)ethanol structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

CORE DIRECTIVE: Experimental Protocol for NMR

This protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra suitable for structural elucidation of small organic molecules.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[2] DMSO-d₆ is often preferred for indazole derivatives due to its ability to dissolve polar compounds and to avoid exchange of the N-H and O-H protons.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particulates are present. Filter if necessary.[2]

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.[3][4]

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum. Key parameters to set include:

-

Pulse Angle: Typically 30-45° to allow for faster repetition without saturating the signals.[5]

-

Spectral Width: A standard range of -1 to 12 ppm is usually sufficient.[6]

-

Acquisition Time: ~2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.

-

Spectral Width: A standard range of 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required, taking from 30 minutes to several hours.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 for ¹H).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

-

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise map of the proton environments. Based on the structure and data from related indazole compounds, the following signals are predicted (referenced to a 400 MHz spectrometer).[7][8]

| Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Rationale & Causality |

| ~13.1 | Broad Singlet | 1H | - | NH -1 | The indazole N-H proton is acidic and typically appears as a broad signal far downfield, often >10 ppm, due to hydrogen bonding and its position on a heteroaromatic ring. |

| ~8.10 | Singlet | 1H | - | CH -3 | H-3 is a unique aromatic proton on the pyrazole ring, appearing as a singlet with no adjacent protons to couple with. |

| ~7.85 | Singlet | 1H | ~1.0 | CH -4 | H-4 is expected to be the most downfield proton on the benzene ring. It appears as a singlet or a narrow doublet due to a small four-bond coupling to H-6. |

| ~7.55 | Doublet | 1H | ~8.5 | CH -7 | H-7 is ortho to H-6, resulting in a clear doublet with a typical ortho-coupling constant. |

| ~7.30 | Doublet of Doublets | 1H | ~8.5, ~1.5 | CH -6 | H-6 is coupled to H-7 (ortho, large J) and H-4 (meta, small J), resulting in a doublet of doublets. |

| ~5.20 | Quartet | 1H | ~6.5 | CH -8 | This methine proton is adjacent to the three protons of the methyl group (n+1=4, quartet). It is shifted downfield by the adjacent oxygen and aromatic ring. |

| ~5.10 | Doublet | 1H | ~4.5 | OH | The alcohol proton signal is variable. In DMSO, it often appears as a doublet due to coupling with the adjacent methine proton (H-8). Its chemical shift is concentration and temperature dependent. |

| ~1.50 | Doublet | 3H | ~6.5 | CH₃ -9 | These three equivalent methyl protons are coupled to the single methine proton (H-8), resulting in a doublet. This signal is in the typical aliphatic region. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Predicted δ (ppm) | Assignment | Rationale & Causality |

| ~141.0 | C-7a | A quaternary carbon in the indazole ring, part of the fused system, typically found in this downfield aromatic region. |

| ~138.5 | C-5 | Aromatic carbon bearing the ethanol substituent. Its chemical shift is influenced by the attached alkyl group. |

| ~134.0 | C-3 | The C-H carbon of the pyrazole ring, typically observed around this region in indazole systems.[9] |

| ~127.0 | C-3a | The second quaternary carbon of the fused ring system. |

| ~122.5 | C-6 | Aromatic C-H carbon. |

| ~121.0 | C-4 | Aromatic C-H carbon. |

| ~110.0 | C-7 | Aromatic C-H carbon, often the most upfield of the benzene ring carbons in an indazole.[10] |

| ~68.0 | C-8 | The aliphatic methine carbon attached to the hydroxyl group. The electronegative oxygen causes a significant downfield shift into this region. |

| ~25.0 | C-9 | The aliphatic methyl carbon, appearing in the typical upfield region for sp³ hybridized carbons. |

Infrared (IR) Spectroscopy

CORE DIRECTIVE: Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets or liquid cells, requiring minimal sample preparation.[11]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[12] This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is critical as it records the instrument's and ambient environment's (e.g., CO₂, H₂O vapor) IR profile, which will be subtracted from the sample spectrum.

-

Sample Application:

-

Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[13][14]

-

-

Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing & Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction can be applied to the data, which adjusts for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.[13]

-

After analysis, retract the press arm, remove the sample, and clean the crystal thoroughly.

-

Expected Characteristic Absorption Bands

The IR spectrum is ideal for identifying the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3300 - 3200 | Medium, Sharp | N-H Stretch | Indazole (-NH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |

| 1620 - 1450 | Medium-Strong | C=C & C=N Stretch | Indazole Ring Skeletal Vibrations |

| 1250 - 1000 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |

| 900 - 675 | Strong | C-H Bend | Aromatic Out-of-Plane Bending |

Expertise & Causality: The two most diagnostic peaks are the broad O-H stretch from the alcohol, a result of intermolecular hydrogen bonding, and the sharper N-H stretch from the indazole ring. The presence of both signals is strong evidence for the overall structure. The C-O stretch in the 1250-1000 cm⁻¹ region further confirms the alcohol moiety.[15]

Mass Spectrometry (MS)

CORE DIRECTIVE: Experimental Protocol for EI-MS

Electron Ionization (EI) is a hard ionization technique that provides reproducible fragmentation patterns useful for structural analysis and library matching.[16]

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC) for volatile compounds.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV).[17] This energy is sufficient to eject an electron from the molecule, forming a positively charged radical molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the M⁺• causes it to undergo extensive and characteristic fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Predicted Fragmentation Analysis

The molecular weight of 1-(1H-indazol-5-yl)ethanol (C₉H₁₀N₂O) is 162.19 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 162.

Key Fragmentation Pathways: The most dominant fragmentation pathway for secondary alcohols is α-cleavage, which is the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[18][19] This cleavage results in a resonance-stabilized oxonium ion.

-

Molecular Ion (M⁺•): [C₉H₁₀N₂O]⁺• at m/z = 162 . The intensity may be weak due to the ease of fragmentation of alcohols.[18]

-

Alpha-Cleavage (Loss of •CH₃): The most favorable fragmentation is the loss of the methyl group as a radical, leading to the formation of a highly stable, resonance-stabilized cation. This is predicted to be the base peak .

-

[M - 15]⁺ at m/z = 147 .

-

-

Loss of Water: Alcohols can also undergo dehydration, losing a molecule of water (18 Da).

-

[M - 18]⁺• at m/z = 144 .

-

-

Indazole Moiety: Cleavage of the entire ethanol side chain can lead to a fragment corresponding to the indazole ring system.

-

[C₇H₅N₂]⁺ at m/z = 117 .

-

Caption: Predicted major fragmentation pathways for 1-(1H-indazol-5-yl)ethanol in EI-MS.

Integrated Spectroscopic Workflow

The definitive structural confirmation of 1-(1H-indazol-5-yl)ethanol is achieved not by a single technique, but by the logical integration of all spectral data. The following workflow illustrates this self-validating system.

Caption: Logical workflow for the integrated structural elucidation of the target compound.

Conclusion

This technical guide establishes a detailed, predictive spectral profile for 1-(1H-indazol-5-yl)ethanol. Through a systematic analysis of expected outcomes from NMR, IR, and MS, a clear and verifiable set of data points has been defined. The ¹H and ¹³C NMR spectra are predicted to confirm the unique carbon-hydrogen framework, including the 5-substituted indazole ring and the 1-ethanol side chain. IR spectroscopy will verify the critical N-H and O-H functional groups, while mass spectrometry will confirm the molecular weight and show a characteristic α-cleavage fragmentation pattern resulting in a base peak at m/z 147. Collectively, these predicted data provide a robust analytical blueprint for any researcher working on the synthesis or identification of this molecule, ensuring high confidence in its structural assignment.

References

-

Agilent Technologies. (2024). Cool Classical EI - A New Standard in EI and Its Many Benefits. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Alarcón, S. H., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Available at: [Link]

-

Yoshida, K., et al. (2007). Supporting Information for: A New Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. Available at: [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

-

Bruker Optics. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

-

Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Available at: [Link]

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Download Table. Available at: [Link]

-

Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Thermo Scientific. (2013). Using the ATR technique to collect FT-IR spectra. YouTube. Available at: [Link]

-

Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Martin, G. E. (2018). Acquiring 1H and 13C Spectra. Royal Society of Chemistry. Available at: [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]

-

Yurdakul, S., et al. (2015). Structure and Vibrational Studies of ±1-(1H-Benzoimidazol-2-YL) Ethanol, Using DFT Method. Acta Physica Polonica A. Available at: [Link]

-

Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem Compound Database. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Ionization Modes: EI. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Ionization Modes: EI. Available at: [Link]

-

Pawar, R. (n.d.). Research profile. ResearchGate. Available at: [Link]

-

Amirav, A., et al. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Spectroscopy Online. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

-

ResearchGate. (n.d.). List of main experimental parameters for the ESMS measurements. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

LibreTexts Chemistry. (2024). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. Available at: [Link]

-

Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. PubChem Compound Database. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 12. agilent.com [agilent.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Ionization Modes: EI : Shimadzu (Europe) [shimadzu.eu]

- 17. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 18. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1-(1H-Indazol-5-yl)ethanol: A Framework for Experimental Determination and Solvent System Selection

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(1H-indazol-5-yl)ethanol, a key heterocyclic compound with significant potential in pharmaceutical development. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes predictive analysis based on its physicochemical properties and furnishes detailed, field-proven experimental protocols for its empirical determination. We delve into the foundational principles of solubility, explore the influence of solvent properties, and present step-by-step methodologies for the gold-standard Shake-Flask method and high-throughput potentiometric titrations. This guide is designed to empower researchers, process chemists, and formulation scientists with the necessary knowledge to systematically evaluate solvent systems, ensuring the successful progression of 1-(1H-indazol-5-yl)ethanol from late-stage discovery through to formulation development.

The Imperative of Solubility in Pharmaceutical Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most critical parameters.[1] It is the cornerstone of a drug's bioavailability, dictating the rate and extent to which an active pharmaceutical ingredient (API) can be absorbed into the systemic circulation to elicit a pharmacological response.[2]

More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, a characteristic that can lead to slow drug absorption, inadequate bioavailability, and ultimately, therapeutic failure.[3] Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is not merely an academic exercise; it is a prerequisite for:

-

Lead Optimization: Early-stage solubility screening helps identify candidates with favorable properties, reducing the risk of costly late-stage failures.[4][5]

-

Formulation Development: Knowledge of solubility is essential for designing effective dosage forms, whether for oral, parenteral, or topical administration.[1][2]

-

Process Chemistry: Selecting appropriate solvents is crucial for purification, crystallization, and controlling polymorphism, all of which impact the final drug product's stability and performance.[6][7]

This guide focuses on 1-(1H-indazol-5-yl)ethanol, a molecule of interest whose solubility characteristics are central to unlocking its therapeutic potential.

Physicochemical Profile and Predicted Solubility of 1-(1H-Indazol-5-yl)ethanol

To understand the solubility of 1-(1H-indazol-5-yl)ethanol, we must first examine its molecular structure.

Caption: Chemical structure and properties of 1-(1H-indazol-5-yl)ethanol.

The structure reveals several key features that govern its interaction with solvents:

-

An Indazole Ring: This bicyclic aromatic system contains two nitrogen atoms, one of which (N-H) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This imparts polarity to the molecule.

-

An Ethanol Side Chain: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with protic solvents.

-

Aromatic and Aliphatic Regions: The benzene portion of the indazole ring and the ethyl group contribute nonpolar characteristics.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that 1-(1H-indazol-5-yl)ethanol will not have universal solubility but will instead exhibit a nuanced profile dependent on the specific properties of the solvent. Based on the "like dissolves like" principle, we can predict its qualitative solubility.[8]

Table 1: Predicted Qualitative Solubility of 1-(1H-Indazol-5-yl)ethanol in Common Pharmaceutical Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The hydroxyl and N-H groups of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents.[9] Water solubility may be limited by the nonpolar aromatic ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are expected between the polar functionalities of the solute and these highly polar solvents. DMSO is an excellent solvent for many heterocyclic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | These solvents are less polar and can act as hydrogen bond acceptors with the solute's -OH and N-H groups, but their nonpolar character may limit extensive dissolution. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM can engage in dipole-dipole interactions, but its primary utility will be in dissolving the less polar aspects of the molecule. It is a common solvent for API purification.[10] |

| Nonpolar | Heptane, Toluene | Very Low | Significant Van der Waals forces between the nonpolar solvent and the solute's aromatic/aliphatic regions are insufficient to overcome the strong solute-solute interactions (crystal lattice energy). |

Experimental Protocols for Thermodynamic Solubility Determination

While predictions are valuable for initial screening, empirical data is essential for definitive solvent selection.[11] Thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature, is the most reliable measure.[12] The following protocols describe robust methods for its determination.

The Saturation Shake-Flask Method

The shake-flask method, pioneered by Higuchi and Connors, remains the gold standard for solubility measurement due to its reliability and directness.[12][13] It involves creating a saturated solution and measuring the concentration of the dissolved compound after equilibrium has been reached.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. approcess.com [approcess.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nedstar.com [nedstar.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. scispace.com [scispace.com]

- 13. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Preliminary Toxicity Screening of 1-(1H-indazol-5-yl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. However, early and comprehensive safety assessment is paramount to de-risk drug development programs and prevent late-stage failures.[1][2][3] This guide presents a structured, tiered approach for the preliminary toxicity screening of the novel compound, 1-(1H-indazol-5-yl)ethanol. The strategy integrates computational modeling, a suite of in vitro assays, and a targeted in vivo study to efficiently characterize the compound's initial safety profile. This progressive framework, moving from predictive methods to complex biological systems, is designed to identify potential liabilities early, saving significant time and resources while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Introduction: The Imperative for Early Safety Profiling

The discovery of new chemical entities (NCEs) is a high-risk, high-reward endeavor. A significant percentage of promising drug candidates fail during development due to unforeseen toxicity.[1][4] The indazole core, while prevalent in many biologically active molecules, is not without potential toxicological concerns, with some derivatives exhibiting cytotoxicity or other adverse effects.[5][6] Therefore, a robust preliminary toxicity screening of 1-(1H-indazol-5-yl)ethanol is not merely a regulatory formality but a critical step in establishing its viability as a therapeutic candidate.

This guide outlines a three-tiered screening cascade designed to build a comprehensive preliminary safety profile:

-

Tier 1: In Silico Assessment: Utilizes computational tools for rapid, predictive evaluation of ADME-Tox properties.[7][8]

-

Tier 2: In Vitro Assays: Employs cell-based models to assess cytotoxicity, genotoxicity, and organ-specific liabilities.

-

Tier 3: In Vivo Acute Study: Uses a whole-animal model to understand systemic toxicity and establish a safety margin.

This integrated approach ensures that decisions to advance the compound are based on a holistic and progressively more complex biological understanding.

Tier 1: In Silico & Computational Toxicity Assessment

The initial screening phase leverages computational toxicology to predict the compound's behavior and potential hazards before any resource-intensive biological testing is performed.[9][10][11] This allows for the early identification of potential red flags.

Rationale and Causality

Starting with in silico methods is a cost-effective and rapid strategy to prioritize resources.[12] By modeling the interaction of 1-(1H-indazol-5-yl)ethanol with biological systems, we can predict key ADME (Absorption, Distribution, Metabolism, Elimination) properties and identify potential toxicophores—substructures known to be associated with toxicity.[1][12] This step is crucial for designing subsequent, more targeted in vitro and in vivo experiments.

Recommended Computational Models

-

ADME Prediction: Evaluation of properties like aqueous solubility, blood-brain barrier penetration, and plasma protein binding.

-

Toxicity Prediction (QSAR): Use of Quantitative Structure-Activity Relationship models to predict potential for hepatotoxicity, cardiotoxicity, and mutagenicity.[11][13]

-

Metabolite Prediction: Identification of likely metabolites, as the biotransformation of a parent compound can sometimes result in more toxic byproducts.[14]

-

Structural Alert Analysis: Screening for chemical fragments associated with genotoxicity (e.g., Ames mutagenicity).

Data Presentation: Predicted Physicochemical and Toxicological Properties

| Property | Predicted Value | Interpretation / Potential Implication |

| Molecular Weight | e.g., 162.19 g/mol | Compliant with Lipinski's Rule of Five. |

| LogP | e.g., 1.5 | Indicates good oral bioavailability potential. |

| Aqueous Solubility | e.g., High | Favorable for formulation and absorption. |

| hERG Inhibition | e.g., Low Probability | Reduced risk of a specific type of cardiotoxicity. |

| Ames Mutagenicity | e.g., Negative | Low likelihood of being a bacterial mutagen. |

| Hepatotoxicity (DILI) | e.g., Low Probability | Reduced risk of drug-induced liver injury.[15] |

| Structural Alerts | e.g., None Identified | No obvious toxicophores present in the structure. |

Tier 2: In Vitro Toxicity Assessment

This tier moves from prediction to biological confirmation using cell-based assays. These assays provide quantitative data on the compound's effects at a cellular level and are essential for guiding dose selection for in vivo studies.[16][17]

General Cytotoxicity Screening

Causality: The first step in in vitro testing is to determine the concentrations at which the compound causes general cell death.[4][18] This establishes a working concentration range for all subsequent, more specific assays and provides a baseline measure of potency. A compound that is highly cytotoxic to all cell types may have limited therapeutic potential.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate human cell lines (e.g., HepG2 - liver origin, HEK293 - kidney origin) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of 1-(1H-indazol-5-yl)ethanol (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: IC50 Values

| Cell Line | Tissue of Origin | IC50 (µM) |

|---|---|---|

| HepG2 | Liver | e.g., > 100 |

| HEK293 | Kidney | e.g., 85.4 |

Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, a key event in carcinogenesis and heritable diseases.[19] A standard battery of tests is required to cover different mechanisms of genetic damage.[20]

Experimental Workflow

Caption: A simplified decision-making tree based on integrated toxicity data.

A positive finding in a genotoxicity assay is often a "hard stop" for a program. In contrast, moderate hepatotoxicity at high concentrations in vitro might be an acceptable risk, pending further investigation. The in vivo data provides the ultimate context, helping to determine if the in vitro findings translate to a whole-organism effect at relevant exposure levels.

Conclusion

The preliminary toxicity screening of 1-(1H-indazol-5-yl)ethanol, as outlined in this guide, provides a robust and efficient pathway to characterize its initial safety profile. By integrating computational, in vitro, and in vivo methodologies, this tiered strategy enables researchers to make informed decisions, focusing resources on candidates with the highest probability of success. This proactive approach to safety assessment is fundamental to modern drug development, ultimately accelerating the delivery of safe and effective medicines.

References

- Vertex AI Search. (2022). Importance of ADME/Tox in Early Drug Discovery.

- Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.

- van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.

- WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- Alfa Cytology. In Vitro Cytotoxicity Assay.

- LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.

- European Medicines Agency. A Standard Battery for Genotoxicity Testing of Pharmaceuticals.

- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research, 16(4).

- Kosheeka. (2025).

- National Institutes of Health (NIH). Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements.

- Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.

- Miltenyi Biotec. Genotoxicity testing of drugs.

- Fraunhofer IME. (2019).

- Pharmaron. Genetic Toxicology.

- Thermo Fisher Scientific. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development.

- Sharma, A. K., et al. (2019). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry.

- Smithers. Genotoxicity | Pharmaceutical.

- Li, X., et al. (2023). Advancing hepatotoxicity assessment: current advances and future directions. Cell & Bioscience.

- Castell, J. V., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.

- Schöning, V., et al. (2023).

- Wang, Y., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules.

- VectorB2B.

- The Joint Research Centre - EU Science Hub. Acute Toxicity.

- OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.

- Asakura, K., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells.

- Sharma, A. K., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach.

- Slideshare. Acute Toxicity by OECD Guidelines.

- R&D World. (2012). High-Throughput Cardiotoxicity Screening.

- Creative Bioarray. Cardiotoxicity Solutions.

- Kankanamage, D. N., et al. (2017).

- National Toxicology Program (NTP). OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure.

- Zhao, Q., et al. (2022). Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay.

- BioIVT.

- National Toxicology Program (NTP). (2001). OECD Guideline for Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method.

- Miltenyi Biotec. Cardiotoxicity screening.

- Biobide.

- Al-Dhfyan, A., et al. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules.

- Technology Networks. (2020). Advanced Cell Screening and Imaging Reveals How the Cardiac System Responds in Drug Development.

- Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry.

- Wang, Y., et al. (2023).

- JoVE. (2025). Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae.

- Vega, M. C., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. European Journal of Medicinal Chemistry.

- Altasciences. (2025). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.

- PubChem. 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-.

- Greene, N. (2009). Early toxicity screening strategies. Current Opinion in Drug Discovery & Development.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 9. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]

- 13. Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. bioivt.com [bioivt.com]

- 16. itmedicalteam.pl [itmedicalteam.pl]

- 17. kosheeka.com [kosheeka.com]

- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 19. smithers.com [smithers.com]

- 20. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Mechanism of Action of Novel Indazole Compounds

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful therapeutic agents.[1][2] This guide provides an in-depth technical exploration of the mechanisms of action for novel indazole-containing compounds, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of agents, this document is structured to elucidate the causal relationships between molecular structure, experimental validation, and therapeutic effect. We will dissect the primary mechanistic classes, utilizing prominent examples like Entrectinib and Niraparib as case studies to illustrate the intricate signaling pathways and the rigorous experimental workflows required to validate them. This guide aims to serve as both a comprehensive reference and a practical resource for designing and interpreting studies on this vital class of compounds.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The bicyclic heteroaromatic structure of indazole provides a versatile and conformationally favorable scaffold for interacting with a wide array of biological targets.[1][3] Its ability to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking allows for high-affinity binding to enzyme active sites and receptor pockets.[4] Consequently, indazole derivatives have been successfully developed as inhibitors for several key target families, including protein kinases, poly (ADP-ribose) polymerases (PARP), and modulators of inflammatory pathways.[3][5][6][7][8] Marketed drugs such as Axitinib, Pazopanib, and Niraparib underscore the therapeutic and commercial importance of this chemical class in oncology.[1][4][6][9]

This guide will focus on two predominant and highly impactful mechanisms of action: Kinase Inhibition and PARP Inhibition , which represent the forefront of novel indazole compound development.

Mechanism I: Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The indazole core serves as an excellent ATP-competitive hinge-binding motif, making it a foundational component of many potent and selective kinase inhibitors.[4][6]

Case Study: Entrectinib - A Multi-Targeted Tyrosine Kinase Inhibitor

Entrectinib (Rozlytrek®) is a powerful example of a novel indazole compound designed for precision oncology. It is a potent, orally bioavailable inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[10][11][12][13] Its mechanism is particularly relevant for tumors harboring specific genetic alterations like NTRK, ROS1, or ALK gene fusions, which lead to the constitutive activation of these kinases and drive oncogenic signaling.[11][13]

2.1.1 Molecular Mechanism of Action

Entrectinib functions by competitively binding to the ATP-binding pocket of its target kinases.[12][14] This action blocks the phosphorylation of downstream substrates, thereby inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[14] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[14]

The following diagram illustrates the inhibitory action of Entrectinib on a generic TRK signaling pathway.

Caption: Entrectinib inhibits TRK receptor signaling by blocking ATP binding.

Experimental Workflow for Characterizing a Novel Indazole Kinase Inhibitor

Elucidating the mechanism of a new kinase inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based and in vivo models.

2.2.1 Step 1: In Vitro Kinase Inhibition Assay

-

Causality: The first step is to confirm direct inhibition of the purified target kinase. This establishes that the compound's effect is not an artifact of a complex cellular environment. A biochemical assay quantifies the compound's potency (e.g., IC50).

-

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagents: Purified recombinant kinase (e.g., ALK, ROS1), biotinylated peptide substrate, ATP, HTRF detection reagents (Europium-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665).

-

Procedure: a. Dispense the indazole compound across a range of concentrations into a 384-well assay plate. b. Add the purified kinase and the biotinylated substrate to the wells. c. Initiate the kinase reaction by adding a fixed concentration of ATP (typically at the Km value). d. Incubate for 60 minutes at room temperature. e. Stop the reaction and add the HTRF detection reagents. f. Incubate for 60 minutes to allow for antibody binding.

-

Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of emission at 665 nm to 620 nm. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation: The protocol must include controls:

-

Negative Control (0% Inhibition): DMSO vehicle only.

-

Positive Control (100% Inhibition): A known potent inhibitor of the target kinase or absence of ATP.

-

2.2.2 Step 2: Cellular Target Engagement & Pathway Modulation

-

Causality: After confirming biochemical activity, it is crucial to demonstrate that the compound engages its target within a living cell and inhibits the downstream signaling pathway.

-

Protocol: Western Blot for Phospho-Protein Levels

-

Cell Culture: Culture a relevant cancer cell line known to be driven by the target kinase (e.g., Karpas-299 for ALK).

-

Treatment: Treat cells with the indazole compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.